

In Vitro Characterization of Velusetrag Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Velusetrag hydrochloride	
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Abstract

Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. Its prokinetic effects are mediated through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors that stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP). This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Velusetrag hydrochloride, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key in vitro assays are provided, along with visual representations of the relevant signaling pathway and experimental workflows.

Introduction

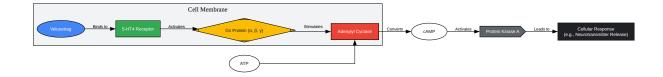
Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal (GI) motility. Of the various 5-HT receptor subtypes, the 5-HT4 receptor is a key mediator of peristalsis and secretion in the gut. Agonism of the 5-HT4 receptor leads to the release of acetylcholine, which in turn stimulates muscle contraction and enhances GI transit. **Velusetrag hydrochloride** has been designed as a high-affinity, high-intrinsic-activity agonist with marked selectivity for the 5-HT4 receptor over other receptor types, aiming to provide therapeutic



benefit with a favorable safety profile. This document outlines the in vitro studies that define the pharmacological properties of Velusetrag.

Mechanism of Action: 5-HT4 Receptor Signaling

Velusetrag exerts its pharmacological effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. Upon agonist binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in enhanced neurotransmitter release and smooth muscle contraction, promoting gastrointestinal motility.[1]



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Figure 1: 5-HT4 Receptor Signaling Pathway.

Quantitative Pharmacology

The in vitro pharmacological profile of Velusetrag has been extensively characterized using a variety of assays to determine its binding affinity, functional potency, and selectivity.

Binding Affinity and Functional Potency

The affinity of Velusetrag for the human 5-HT4(c) receptor was determined using radioligand binding assays, while its functional potency was assessed in several in vitro systems, including cAMP accumulation assays in recombinant cell lines and tissue-based assays measuring smooth muscle contraction and relaxation.



Parameter	Assay System	Value	Reference
Binding Affinity (pKi)	Human recombinant 5-HT4(c) receptors in HEK-293 cells	7.7	[2][3][4]
Functional Potency (pEC50)	cAMP elevation in HEK-293 cells expressing h5-HT4(c) receptor	8.3	[2][3][5]
Functional Potency (pEC50)	Rat esophagus relaxation	7.9	[2]
Functional Potency (pEC50)	Guinea pig colon contraction	7.9	[2][3]

Table 1: In Vitro Binding Affinity and Functional Potency of Velusetrag.

Receptor Selectivity

Velusetrag exhibits a high degree of selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and a wide range of other receptors, ion channels, and enzymes.

Target	Selectivity	Reference
Other 5-HT Receptors (including 5-HT2A, 5-HT2B, 5-HT3A)	>500-fold selective for 5-HT4	[2][6]
Other Biogenic Amine Receptors	≥25-fold selective for 5-HT4	[2]
hERG Potassium Channel	No effect at 3 μM	[2]
5-HT2A and 5-HT2B Receptors	No affinity (Ki > 10 μM)	[3][4]

Table 2: In Vitro Selectivity Profile of Velusetrag.



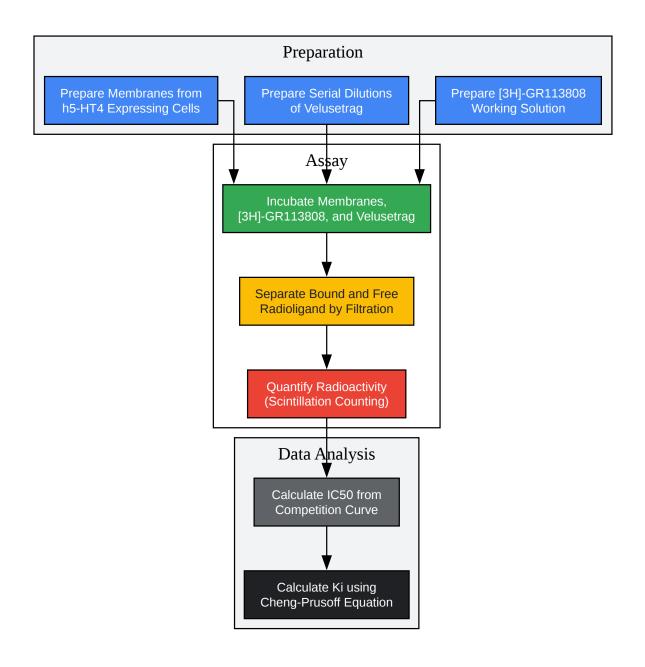
Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize **Velusetrag hydrochloride**.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of Velusetrag for the 5-HT4 receptor using membranes from cells expressing the human 5-HT4 receptor and [3H]-GR113808 as the radioligand.[7][8][9]





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Figure 2: Experimental Workflow for Radioligand Binding Assay.

Materials:

 Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT4(c) receptor.

Foundational & Exploratory





- Radioligand: [3H]-GR113808 (specific activity ~80 Ci/mmol).
- Assay Buffer: 50 mM HEPES, pH 7.4.
- Non-specific Binding Control: 10 μM unlabeled 5-HT.
- Test Compound: Velusetrag hydrochloride.
- Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 μg of protein per well), a fixed concentration of [3H]-GR113808 (typically around its Kd, e.g., 0.5 nM), and varying concentrations of Velusetrag.
- Total and Non-specific Binding: For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 μM 5-HT).
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the IC50 value of Velusetrag by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki =



IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a cell-based functional assay to measure the ability of Velusetrag to stimulate cAMP production in cells expressing the 5-HT4 receptor. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2][10]

Materials:

- Cell Line: HEK-293 cells stably expressing the human 5-HT4(c) receptor.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
- Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
- Test Compound: Velusetrag hydrochloride.
- camp Detection Kit: A commercial HTRF camp assay kit (e.g., from Cisbio or PerkinElmer).
- Instrumentation: 384-well white microplates and an HTRF-compatible plate reader.

Procedure:

- Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 μM IBMX).
- Compound Plating: Prepare serial dilutions of Velusetrag in assay buffer. Add a small volume (e.g., $5~\mu$ L) of each concentration to the wells of a 384-well plate. Include a vehicle control.
- Cell Stimulation: Add an equal volume (e.g., 5 μL) of the cell suspension to each well.
 Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.
- cAMP Detection: Following the manufacturer's instructions for the HTRF kit, add the detection reagents to the wells. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.



- Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm
 of the Velusetrag concentration. Determine the EC50 value from the resulting dose-response
 curve using non-linear regression.

Conclusion

The in vitro characterization of **Velusetrag hydrochloride** demonstrates that it is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. The robust stimulation of the 5-HT4 receptor, coupled with its excellent selectivity profile, underscores its potential as a targeted therapy for gastrointestinal motility disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel 5-HT4 receptor agonists.

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